LBS2 Inhibition: Comparison with Fragment Hit
LANA-DNA-IN-1 inhibits the LANA binding site 2 (LBS2) with an IC50 of 8 μM in fluorescence polarization (FP) assays . For comparison, the fragment-sized inhibitor I from Kirsch et al. (2020) exhibits an IC50 of 17 ± 1 μM in the FP assay using a LANA DNA binding domain (DBD) mutant [1], indicating LANA-DNA-IN-1 achieves approximately 2.1-fold greater potency under comparable FP assay conditions.
| Evidence Dimension | Inhibition of LANA-DNA binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 μM |
| Comparator Or Baseline | Fragment-sized inhibitor I: IC50 = 17 ± 1 μM |
| Quantified Difference | ~2.1-fold greater potency (8 μM vs. 17 μM) |
| Conditions | FP assay; LANA DNA binding domain (DBD) mutant for comparator; LBS2 binding site for target |
Why This Matters
The ~2.1-fold improved IC50 for LANA-DNA-IN-1 compared to a published fragment hit provides a quantitative benchmark for researchers evaluating tool compounds for LANA-DNA disruption studies.
- [1] Kirsch P, et al. Hit-to-lead optimization of a latency-associated nuclear antigen inhibitor against Kaposi's sarcoma-associated herpesvirus infections. Eur J Med Chem. 2020;202:112525. IC50 = 17 ± 1 μM. View Source
